
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, an aminoiminomethylthio group, and a methyl ester, all contributing to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromophenol with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid. This intermediate is then reacted with thiourea to introduce the aminoiminomethylthio group. Finally, esterification with methanol in the presence of hydrochloric acid yields the desired methyl ester monohydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoiminomethylthio group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bromophenoxy group can enhance binding affinity through hydrophobic interactions, while the ester group may facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[(aminoiminomethyl)thio]-: Shares the aminoiminomethylthio group but lacks the bromophenoxy and ester groups.
Indole-3-acetic acid methyl ester: Contains an indole ring and a methyl ester group, used in plant biology.
Uniqueness
The unique combination of functional groups in acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride provides distinct chemical properties and biological activities, making it a valuable compound for diverse applications .
Properties
CAS No. |
16158-45-5 |
|---|---|
Molecular Formula |
C11H14BrClN2O3S |
Molecular Weight |
369.66 g/mol |
IUPAC Name |
[amino-[[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C11H13BrN2O3S.ClH/c1-16-10(15)5-17-9-3-2-8(12)4-7(9)6-18-11(13)14;/h2-4H,5-6H2,1H3,(H3,13,14);1H |
InChI Key |
GRTPVNFCNQYWQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)CSC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


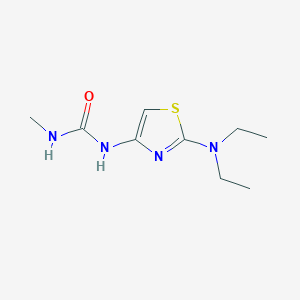
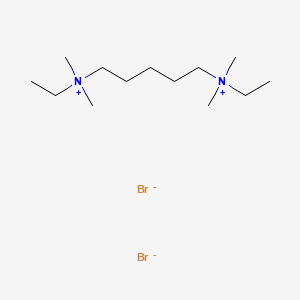
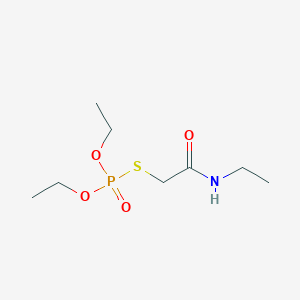
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
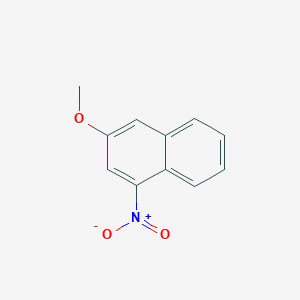

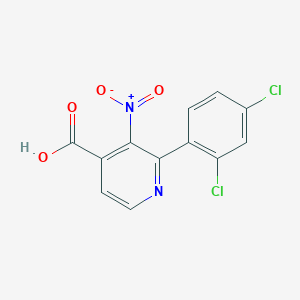
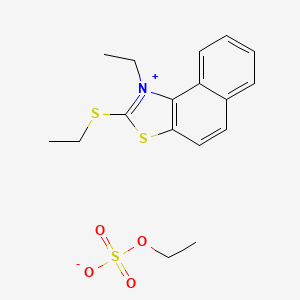

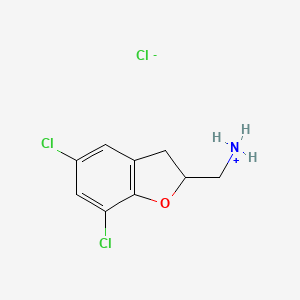
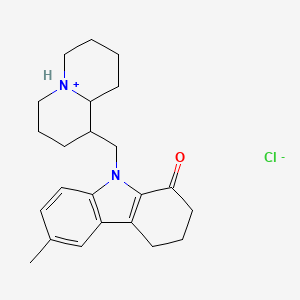
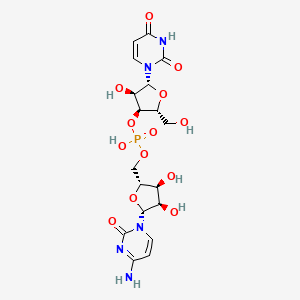
![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)

